An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzoic Acid
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzoic Acid
CAS Number: 127389-09-7
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of available data and scientifically-grounded principles. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.
Introduction: The Significance of a Trifluoromethylated Benzophenone Scaffold
3-[3-(Trifluoromethyl)phenoxy]benzoic acid is a synthetic organic compound featuring a diaryl ether linkage, a carboxylic acid functional group, and a trifluoromethyl substituent. This unique combination of moieties makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] As such, trifluoromethyl-containing compounds are prevalent in a wide array of pharmaceuticals.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-[3-(trifluoromethyl)phenoxy]benzoic acid, with a focus on practical, field-proven insights for laboratory and developmental work.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 127389-09-7 | [4] |
| Molecular Formula | C₁₄H₉F₃O₃ | [5] |
| Molecular Weight | 282.22 g/mol | [5] |
| Appearance | Solid | [4] |
| InChI | 1S/C14H9F3O3/c15-14(16,17)10-4-2-6-12(8-10)20-11-5-1-3-9(7-11)13(18)19/h1-8H,(H,18,19) | [4] |
| InChIKey | QQWGTGSIWXIDOA-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)O | [5] |
| Predicted XlogP | 4.5 | [5] |
| Storage Temperature | Room Temperature | [4] |
Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzoic Acid: An Experimental Protocol
The synthesis of diaryl ethers is most commonly achieved via nucleophilic aromatic substitution, with the Ullmann condensation being a classical and robust method.[6] This approach involves the copper-catalyzed coupling of an aryl halide with a phenol.[7] What follows is a proposed, detailed protocol for the synthesis of 3-[3-(trifluoromethyl)phenoxy]benzoic acid based on these established principles.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation for the synthesis of 3-[3-(trifluoromethyl)phenoxy]benzoic acid involves the coupling of 3-iodobenzoic acid with 3-(trifluoromethyl)phenol in the presence of a copper catalyst and a base. The reaction proceeds through a catalytic cycle believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.
dot
Caption: Ullmann Condensation for Synthesis.
Step-by-Step Methodology
Materials and Reagents:
-
3-Iodobenzoic acid
-
3-(Trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 3-iodobenzoic acid (1.0 eq), 3-(trifluoromethyl)phenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to the flask via cannula. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M HCl solution. This will neutralize the base and protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
Accurate analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are proposed methods for the analysis of 3-[3-(trifluoromethyl)phenoxy]benzoic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound. A validated method for similar benzoic acid derivatives can be adapted.[8][9]
Proposed HPLC-UV Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
dot
Caption: General HPLC Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~13.0 (s, 1H): Carboxylic acid proton.
-
~8.0-7.2 (m, 8H): Aromatic protons. The signals will be complex due to the coupling between protons on both aromatic rings. Protons ortho to the trifluoromethyl and carboxylic acid groups will be shifted downfield.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~166: Carboxylic acid carbon.
-
~157: Carbon of the phenoxy group attached to the ether oxygen.
-
~155: Carbon of the benzoic acid ring attached to the ether oxygen.
-
~132-118: Aromatic carbons.
-
~129 (q, J ≈ 32 Hz): Carbon of the trifluoromethyl-substituted ring attached to the CF₃ group.
-
~124 (q, J ≈ 272 Hz): Trifluoromethyl carbon.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern:
-
m/z 282: Molecular ion [M]⁺•.
-
m/z 265: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
-
m/z 237: Loss of a carboxyl group (•COOH).
-
m/z 145: Fragment corresponding to the trifluoromethylphenoxide radical cation.
-
m/z 137: Fragment corresponding to the benzoyl cation.
Safety and Handling
As a laboratory chemical with limited toxicological data, 3-[3-(trifluoromethyl)phenoxy]benzoic acid should be handled with care. The safety information provided by suppliers should be consulted and followed.[12][13][14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (from supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Applications in Research and Drug Development
While specific biological activity for 3-[3-(trifluoromethyl)phenoxy]benzoic acid has not been extensively reported, its structural motifs are present in a number of pharmacologically active compounds. The trifluoromethylphenoxy group is a key component of drugs like fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[15] This suggests that 3-[3-(trifluoromethyl)phenoxy]benzoic acid could serve as a valuable building block for the synthesis of novel compounds with potential activity in the central nervous system.
The carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the exploration of a diverse chemical space in drug discovery programs.[16]
Distinction from 3-Phenoxybenzoic Acid:
It is important to distinguish 3-[3-(trifluoromethyl)phenoxy]benzoic acid from the structurally similar 3-phenoxybenzoic acid. The latter is a known metabolite of pyrethroid insecticides and has been studied for its potential toxicological and endocrine-disrupting effects.[2][17][18] The presence of the trifluoromethyl group in the target compound of this guide is expected to confer significantly different biological and pharmacological properties.
Conclusion
3-[3-(trifluoromethyl)phenoxy]benzoic acid is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through established methods like the Ullmann condensation, and its characterization can be performed using standard analytical techniques. While further research is needed to fully elucidate its biological activity and toxicological profile, the presence of the trifluoromethylphenoxy moiety suggests that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to safely handle, synthesize, and analyze this compound, paving the way for future discoveries.
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